4-Bromo-7-chloroquinoline

Organic Synthesis Halogen Exchange Process Chemistry

4-Bromo-7-chloroquinoline is the premier dihalogenated quinoline building block for chemoselective sequential cross-coupling. The C4 bromine undergoes preferential Pd oxidative addition (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), while the C7 chlorine remains intact for downstream functionalization—an orthogonal reactivity hierarchy unattainable with 4,7-dichloro or mono-halogenated analogs. This enables efficient parallel library synthesis for 7-chloroquinoline antimalarial pharmacophores and autophagy antitumor inhibitor SAR programs. Additionally, the bromine atom serves as a halogen bond donor (Br···O, C-Br···π) for solid-form engineering and co-crystal design. Supplied at 95% purity as an off-white solid; global shipping with hazardous materials compliance (UN 2811, Class 6.1, PG III).

Molecular Formula C9H5BrClN
Molecular Weight 242.5 g/mol
CAS No. 98519-65-4
Cat. No. B148882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-7-chloroquinoline
CAS98519-65-4
Molecular FormulaC9H5BrClN
Molecular Weight242.5 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C=C1Cl)Br
InChIInChI=1S/C9H5BrClN/c10-8-3-4-12-9-5-6(11)1-2-7(8)9/h1-5H
InChIKeyIVPHNMMNLBTDRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-7-chloroquinoline (CAS 98519-65-4): Properties and Procurement Considerations


4-Bromo-7-chloroquinoline (CAS 98519-65-4) is a dihalogenated heteroaromatic compound belonging to the quinoline class, characterized by a bromine substituent at the 4-position and a chlorine at the 7-position of the bicyclic framework . This compound serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, with a molecular weight of 242.50 g/mol and a reported LogP value of approximately 3.51 [1]. Its dual-halogen architecture enables sequential functionalization strategies in cross-coupling reactions, making it a valuable building block for constructing complex bioactive molecules [2].

Why 4-Bromo-7-chloroquinoline Cannot Be Replaced by In-Class Analogs


Substitution among halogenated quinoline derivatives is constrained by position-specific reactivity profiles and differential electronic effects that critically influence downstream synthetic outcomes. The 4-position of the quinoline ring is activated toward palladium-catalyzed cross-coupling relative to the 7-position, enabling chemoselective functionalization when both halogen substituents are present [1]. Furthermore, bromine and chlorine exhibit distinct reactivity hierarchies in Suzuki-Miyaura couplings (I > OTf > Br >> Cl), with the bromine at the 4-position serving as the preferential coupling site under standard conditions [2]. Replacing 4-bromo-7-chloroquinoline with 4,7-dichloroquinoline would substantially reduce coupling efficiency at the 4-position due to the lower oxidative addition propensity of aryl chlorides relative to aryl bromides, potentially requiring more forcing conditions, specialized ligands, or alternative catalytic systems [3]. Similarly, the 7-chloro substituent remains available for subsequent transformations after initial 4-position functionalization, a sequential synthetic advantage not shared by mono-halogenated quinolines.

4-Bromo-7-chloroquinoline: Quantifiable Differentiation Versus Comparators


Synthetic Yield from 4,7-Dichloroquinoline: A Practical Procurement Parameter

4-Bromo-7-chloroquinoline can be synthesized from the commercially available precursor 4,7-dichloroquinoline via bromination with trimethylsilyl bromide (TMS-Br) in propionitrile, achieving a reported isolated yield of 67% . This synthetic accessibility provides a quantitative benchmark for evaluating procurement decisions, as the compound may be acquired directly or prepared in-house depending on cost and availability considerations. The yield of 67% represents a moderate-to-good conversion efficiency that informs economic feasibility assessments for larger-scale synthetic campaigns.

Organic Synthesis Halogen Exchange Process Chemistry

Lipophilicity Comparison: LogP Differentiation Versus Positional Isomers

The LogP (octanol-water partition coefficient) of 4-bromo-7-chloroquinoline is reported as 3.51 [1], which is comparable to the LogP of 3.6 reported for its positional isomer 7-bromo-4-chloroquinoline (CAS 75090-52-7) [2]. The minimal difference (ΔLogP = 0.09) between these regioisomers indicates that halogen position exchange does not substantially alter overall lipophilicity, suggesting that procurement selection between these isomers should be driven by synthetic reactivity requirements rather than anticipated physicochemical property differences.

Physicochemical Properties Drug Design ADME

Cross-Coupling Efficiency: Documented Utility in Palladium-Catalyzed Reactions

4-Bromo-7-chloroquinoline has been documented to achieve >60% efficiency in cross-coupling reactions with boronic acids under palladium or platinum catalysis . While direct head-to-head comparisons with other 4-bromo-substituted heteroaromatics under identical conditions are not available in the accessed literature, this efficiency benchmark establishes a minimum performance expectation for this substrate class. The compound reacts with palladium acetate to form dioxopalladation products, confirming its compatibility with standard Pd(0)/Pd(II) catalytic cycles .

Cross-Coupling Catalysis C-C Bond Formation

Crystal Engineering: Distinct Br···O and Br···π Interaction Patterns

Single-crystal X-ray diffraction analysis of 4-bromo-7-chloroquinoline reveals the presence of specific C-H···O and Br···O interactions in the crystal lattice that stabilize the solid-state packing arrangement [1]. Additionally, C-Br···π interactions have been documented for structurally related bromoquinoline derivatives, which contribute to distinct supramolecular assembly patterns [2]. These non-covalent interactions, particularly those involving the bromine substituent, differentiate 4-bromo-7-chloroquinoline from its chloro-only analogs (e.g., 4,7-dichloroquinoline), which cannot participate in Br···O or C-Br···π halogen bonding motifs to the same extent.

Crystallography Solid-State Chemistry Halogen Bonding

4-Bromo-7-chloroquinoline: Recommended Research and Industrial Application Contexts


Sequential Chemoselective Functionalization in Medicinal Chemistry

This compound is optimally deployed as a synthetic intermediate when a research program requires sequential, chemoselective functionalization at two distinct positions of the quinoline scaffold. The 4-bromo substituent undergoes preferential oxidative addition in Pd-catalyzed cross-coupling reactions relative to the 7-chloro group, enabling Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling at the 4-position while preserving the 7-chloro substituent for subsequent transformations . This orthogonal reactivity is documented in studies demonstrating selective coupling at the 4-position of 4,7-dihalogenated quinolines, with reported two-step sequential coupling yields reaching 69% for related systems [1]. Researchers pursuing structure-activity relationship (SAR) studies on 4,7-disubstituted quinoline pharmacophores should prioritize this compound over mono-halogenated or symmetrically halogenated alternatives.

Synthesis of 7-Chloroquinoline-Derived Antimalarial Leads

The 7-chloroquinoline substructure is a privileged pharmacophore in antimalarial drug discovery, with extensive literature documenting enhanced potency against chloroquine-resistant Plasmodium falciparum strains for 7-substituted 4-aminoquinoline derivatives . 4-Bromo-7-chloroquinoline provides a direct entry point for installing diverse amino, alkyl, or aryl substituents at the 4-position via nucleophilic aromatic substitution or cross-coupling, while retaining the biologically validated 7-chloro motif. SAR studies indicate that 7-chloro substitution generally confers superior antiplasmodial activity compared to 2-, 5-, or 8-substitution, and that 6- and 7-substituted compounds exhibit comparable potency to 7-chloro-substituted analogs [1]. This compound is therefore particularly suited for medicinal chemistry campaigns targeting novel antimalarial agents within the established 7-chloroquinoline scaffold class.

Autophagy Inhibitor and Antitumor Agent Development

4-Bromo-7-chloroquinoline has been explicitly identified as a chemical reagent for synthesizing autophagy antitumor inhibitors . While the parent compound itself is not the bioactive entity, it serves as a critical building block for constructing more complex quinoline-based autophagy modulators. Preliminary studies on 4-substituted-7-chloroquinoline derivatives have demonstrated enhanced growth inhibition against A549 (lung cancer), NCI-H446 (small cell lung cancer), and HeLa (cervical cancer) cell lines, with certain analogs exhibiting 4-5 fold greater inhibition relative to positive control groups in A549 assays [1]. The 7-chloro substituent contributes to the antiproliferative activity profile, making this intermediate valuable for oncology-focused medicinal chemistry programs.

Solid-State Formulation and Co-Crystal Engineering Studies

The documented Br···O and C-Br···π halogen bonding interactions observed in the crystal structure of 4-bromo-7-chloroquinoline make this compound a suitable candidate for solid-state formulation and co-crystal engineering investigations. The bromine atom serves as a halogen bond donor, enabling predictable supramolecular assembly with appropriate acceptor moieties (e.g., carbonyl oxygen, nitrogen heteroatoms, or π-systems). This property is relevant for pharmaceutical development programs seeking to modulate solubility, dissolution rate, or stability of quinoline-containing active pharmaceutical ingredients through co-crystal formation. Researchers engaged in crystal engineering or solid-form screening of quinoline-based drug candidates should consider this compound as a model system or synthetic precursor for studying halogen bonding contributions to solid-state properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-7-chloroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.